molecular formula C43H67N9O13 B1683139 Thymoctonan CAS No. 107489-37-2

Thymoctonan

Cat. No.: B1683139
CAS No.: 107489-37-2
M. Wt: 918.0 g/mol
InChI Key: NYJVPTKMDYSZDU-MRNVWEPHSA-N
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Description

Thymoctonan, also known as Thymic humoral factor gamma-2, is an octapeptide thymic hormone patented by Yeda Research and Development Co. Ltd. It is recognized for its immunoregulatory properties and has shown potent anti-tumor activity in preclinical models. This compound significantly enhances the specific cytotoxic response of immune spleen cells and improves their competence in adoptive immunotherapy when combined with chemotherapy agents like melphalan .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymoctonan is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the octapeptide chain. The specific sequence for this compound is L-leucine, L-leucyl-L-alpha-glutamyl-L-alpha-aspartylglycyl-L-prolyl-L-lysyl-L-phenylalanyl .

Industrial Production Methods

Industrial production of this compound involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the efficient and scalable production of this compound by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Thymoctonan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using peptidases.

    Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and reducing agents like dithiothreitol.

Major Products Formed

The main fragments formed from this compound hydrolysis include Glu-Asp-Gly-Pro-Lys-Phe-Leu, Asp-Gly-Pro-Lys-Phe-Leu, and Glu-Asp-Gly-Pro-Lys .

Mechanism of Action

Thymoctonan exerts its effects by modulating the immune response. It enhances the specific cytotoxic response of immune spleen cells, improving their ability to target and destroy tumor cells. The molecular targets and pathways involved include the activation of cytotoxic T-cells and the enhancement of immune cell competence .

Comparison with Similar Compounds

Similar Compounds

    Thymosin alpha-1: Another thymic peptide with immunomodulatory properties.

    Thymopoietin: A thymic hormone involved in T-cell differentiation.

    Thymulin: A thymic peptide that modulates immune function.

Uniqueness of Thymoctonan

This compound is unique due to its specific sequence and potent immunoregulatory properties. It has shown significant anti-tumor activity and enhanced the competence of immune spleen cells in adoptive immunotherapy, making it a promising candidate for cancer and viral infection research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJVPTKMDYSZDU-MRNVWEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107489-37-2
Record name Thymoctonan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107489372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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